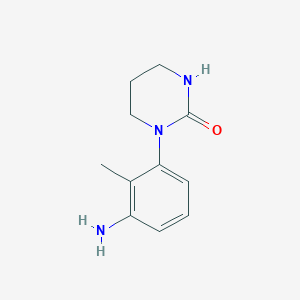
1-(3-amino-2-methylphenyl)tetrahydropyrimidin-2(1H)-one
Übersicht
Beschreibung
1-(3-Amino-2-methylphenyl)tetrahydropyrimidin-2(1H)-one (hereafter referred to as “AMPTP”) is a synthetic compound with a wide range of applications in the scientific research field. It is a member of the tetrahydropyrimidinone family, and its structure consists of a five-membered heterocyclic ring system with an amine group attached to the 3-position of the ring. AMPTP is a versatile compound that has been used in various laboratory experiments, ranging from biochemistry to pharmacology.
Wissenschaftliche Forschungsanwendungen
Anticancer Activities and Mechanism of Action
Compounds derived from 3,4-dihydropyrimidin-2(1H)-one (DHPMs) exhibit significant biological activities, including anticancer potential. For instance, the synthesis and characterization of DHPMs revealed that the introduction of an aryl chain and a low electron-donating group enhance anti-proliferative potency against tumor cells. This suggests a promising direction for designing novel antitumor drugs, especially for treating glioma, with pharmacophore studies providing guidance for further development (Liu et al., 2019).
Synthesis and Biological Activities of Novel Derivatives
Research into pyrimidine derivatives, including dihydropyrimidin-2(1H)-one/-thione, has highlighted their pharmacological importance due to diverse biological activities such as antiviral, antibacterial, and anti-inflammatory effects. New derivatives have been synthesized to explore their potential therapeutic applications, including cardiovascular and antitumor activities. This ongoing investigation aims to contribute to the heterocyclic compounds' class with notable biological activities (Önal et al., 2008).
Innovative Synthesis Techniques
Recent studies have also focused on green chemistry approaches to synthesize dihydropyrimidin-2(1H)-one derivatives. For example, using glycine nitrate (GlyNO3) ionic liquid as a green catalyst facilitates the multicomponent synthesis of these compounds, demonstrating an environmentally friendly, efficient, and reusable method that holds significant promise for large-scale production (Sharma et al., 2012).
Supramolecular Assemblies and Heterocyclic Synthesis
The exploration of pyrimidine derivatives extends into the realm of supramolecular chemistry, where novel pyrimidine derivatives have been synthesized and investigated as ligands for co-crystallization, forming complex 2D and 3D networks through extensive hydrogen-bonding interactions. These studies not only contribute to our understanding of molecular interactions but also open new avenues for the design of materials with specific properties (Fonari et al., 2004).
Eigenschaften
IUPAC Name |
1-(3-amino-2-methylphenyl)-1,3-diazinan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c1-8-9(12)4-2-5-10(8)14-7-3-6-13-11(14)15/h2,4-5H,3,6-7,12H2,1H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQBDFWSSRWUMFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1N2CCCNC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-amino-2-methylphenyl)tetrahydropyrimidin-2(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



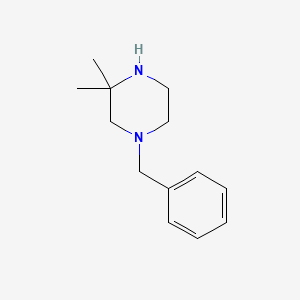

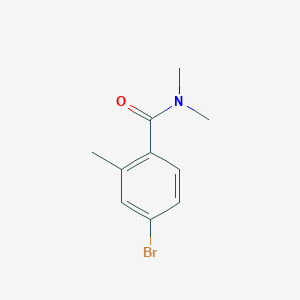




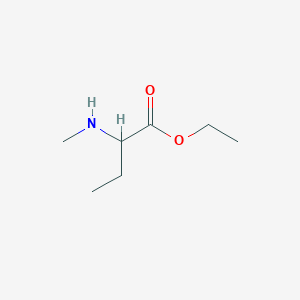


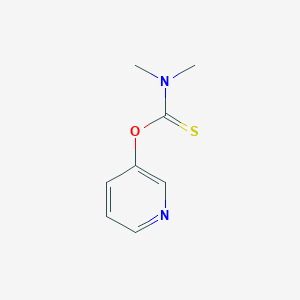
![8-Bromo-3,4-dihydro-1H-benzo[e][1,4]diazepin-5(2H)-one](/img/structure/B1526738.png)

![1-(1H-Pyrrolo[2,3-B]pyridin-4-YL)ethanone](/img/structure/B1526744.png)